N-{5-[(2-allylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}cyclohexanecarboxamide
Vue d'ensemble
Description
N-{5-[(2-allylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}cyclohexanecarboxamide, also known as ACT-335827, is a novel and potent antagonist of the nociceptin/orphanin FQ peptide (NOP) receptor. This compound has attracted significant attention due to its potential therapeutic applications in pain management and addiction treatment.
Mécanisme D'action
N-{5-[(2-allylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}cyclohexanecarboxamide acts as a selective antagonist of the NOP receptor, which is a G protein-coupled receptor that is widely distributed in the central nervous system. By blocking the NOP receptor, this compound can modulate the activity of the pain and addiction pathways in the brain.
Biochemical and Physiological Effects:
Studies have shown that this compound can effectively reduce pain and opioid withdrawal symptoms in animal models. It has also been shown to have potential therapeutic applications in the treatment of anxiety and depression.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of N-{5-[(2-allylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}cyclohexanecarboxamide is its high selectivity for the NOP receptor, which reduces the risk of off-target effects. However, its potency and efficacy may vary depending on the experimental conditions and the specific animal model used.
Orientations Futures
There are several potential future directions for the research and development of N-{5-[(2-allylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}cyclohexanecarboxamide. These include further optimization of its chemical structure to enhance its potency and selectivity, as well as the development of novel formulations for improved delivery and bioavailability. Additionally, more studies are needed to explore its potential therapeutic applications in other areas, such as inflammation and neurodegenerative diseases.
Applications De Recherche Scientifique
N-{5-[(2-allylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}cyclohexanecarboxamide has been extensively studied for its potential therapeutic applications in pain management and addiction treatment. It has been shown to effectively block the nociceptin/orphanin FQ peptide (NOP) receptor, which is involved in the regulation of pain and addiction pathways in the brain.
Propriétés
IUPAC Name |
N-[5-[(2-prop-2-enylphenoxy)methyl]-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O2S/c1-2-8-14-9-6-7-12-16(14)24-13-17-21-22-19(25-17)20-18(23)15-10-4-3-5-11-15/h2,6-7,9,12,15H,1,3-5,8,10-11,13H2,(H,20,22,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JWFFYZQLGPVGRU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCC1=CC=CC=C1OCC2=NN=C(S2)NC(=O)C3CCCCC3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.